

N-(2-Hydroxyethyl)acetamide: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(2-Hydroxyethyl)acetamide**

Cat. No.: **B093306**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)acetamide, also known as acetylaminooethanol, is a bifunctional organic molecule that serves as a valuable and versatile building block in organic synthesis. Its structure, incorporating both a secondary amide and a primary alcohol, allows for a diverse range of chemical transformations, making it an attractive precursor for the synthesis of various heterocyclic compounds, polymers, and other functionalized molecules. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of **N-(2-Hydroxyethyl)acetamide**, with a focus on experimental protocols and quantitative data to support its use in research and development.

Physicochemical Properties

N-(2-Hydroxyethyl)acetamide is a water-soluble, crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **N-(2-Hydroxyethyl)acetamide**

Property	Value	Reference
CAS Number	142-26-7	[1]
Molecular Formula	C ₄ H ₉ NO ₂	[1]
Molecular Weight	103.12 g/mol	[1]
Melting Point	46-49 °C	
Boiling Point	156-160 °C (5 mmHg)	
Density	1.11 g/cm ³	[2]
Appearance	White to off-white crystalline solid	
Solubility	Soluble in water and ethanol	

Synthesis of N-(2-Hydroxyethyl)acetamide

N-(2-Hydroxyethyl)acetamide can be readily synthesized through the N-acetylation of ethanolamine. Common acetylating agents include acetic acid, acetic anhydride, and ethyl acetate. The direct acylation with acetic acid via reflux is a common and straightforward method.

Experimental Protocol: Synthesis from Ethanolamine and Acetic Acid

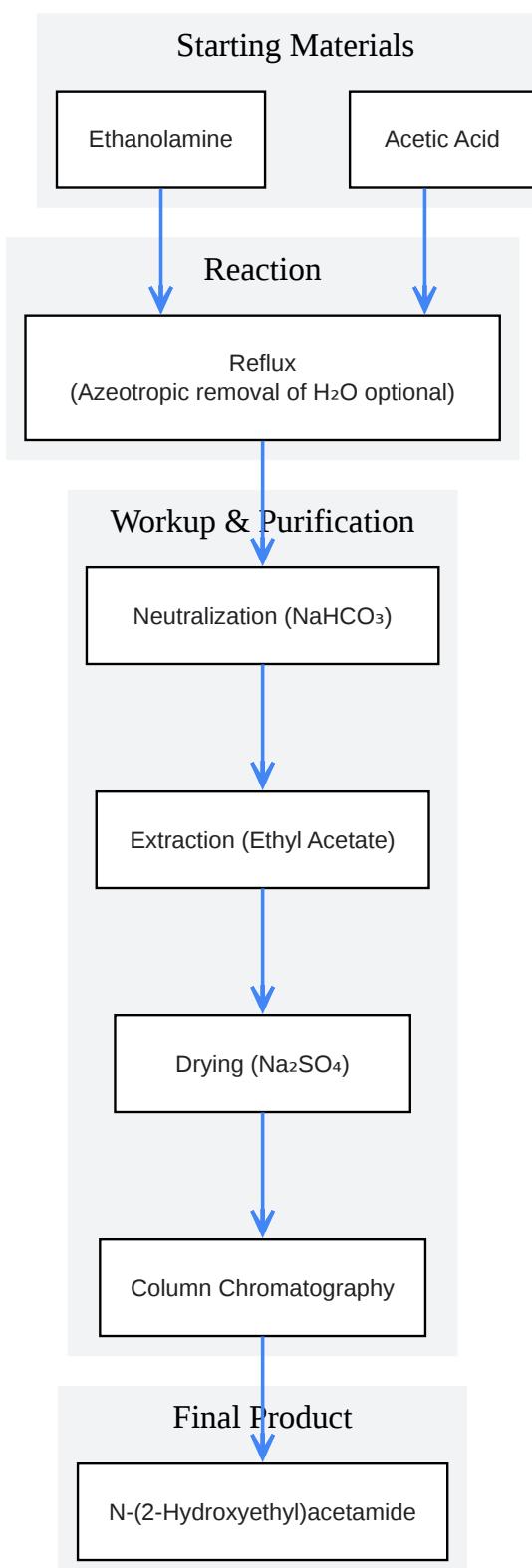
Reaction Scheme:

Materials:

- Ethanolamine
- Glacial Acetic Acid
- Toluene (for azeotropic removal of water, optional)
- Sodium hydroxide (for neutralization)

- Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Silica gel for column chromatography

Procedure:


- In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), combine ethanolamine (1.0 equivalent) and glacial acetic acid (1.1 equivalents).
- If using an azeotropic solvent, add toluene to the flask.
- Heat the reaction mixture to reflux and continue heating for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- If toluene was used, remove it under reduced pressure.
- Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine (1 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield pure **N-(2-Hydroxyethyl)acetamide**.

Expected Yield: 80-90%

Characterization Data:

- ^1H NMR (CDCl_3 , 400 MHz): δ 6.5-7.0 (br s, 1H, NH), 3.71 (t, $J=5.2$ Hz, 2H, CH_2OH), 3.39 (q, $J=5.2$ Hz, 2H, NHCH_2), 2.04 (s, 3H, COCH_3), 2.8-3.2 (br s, 1H, OH).
- ^{13}C NMR (CDCl_3 , 100 MHz): δ 171.5, 61.8, 42.5, 23.2.[\[3\]](#)

Logical Workflow for the Synthesis of **N-(2-Hydroxyethyl)acetamide**

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **N-(2-Hydroxyethyl)acetamide**.

Key Reactions of N-(2-Hydroxyethyl)acetamide as a Building Block

The bifunctional nature of **N-(2-Hydroxyethyl)acetamide** allows for selective reactions at either the hydroxyl or the amide group, making it a versatile precursor for a variety of more complex molecules.

Dehydrative Cyclization to 2-Oxazolines

One of the most important applications of **N-(2-Hydroxyethyl)acetamide** is its use in the synthesis of 2-oxazolines. These heterocyclic compounds are valuable intermediates in organic synthesis, serving as protecting groups for carboxylic acids, chiral ligands in asymmetric catalysis, and monomers for ring-opening polymerization.[\[4\]](#)

A convenient one-pot synthesis of 2-methyl-2-oxazoline involves the thermolysis of the boron ester of **N-(2-Hydroxyethyl)acetamide**.[\[4\]](#)

Table 2: Synthesis of 2-Methyl-2-Oxazoline from **N-(2-Hydroxyethyl)acetamide**

Reactants	Reagents	Conditions	Yield	Reference
N-(2-Hydroxyethyl)acetamide, Boric Acid, CaO	-	Thermolysis at 240-260 °C	85%	[4]

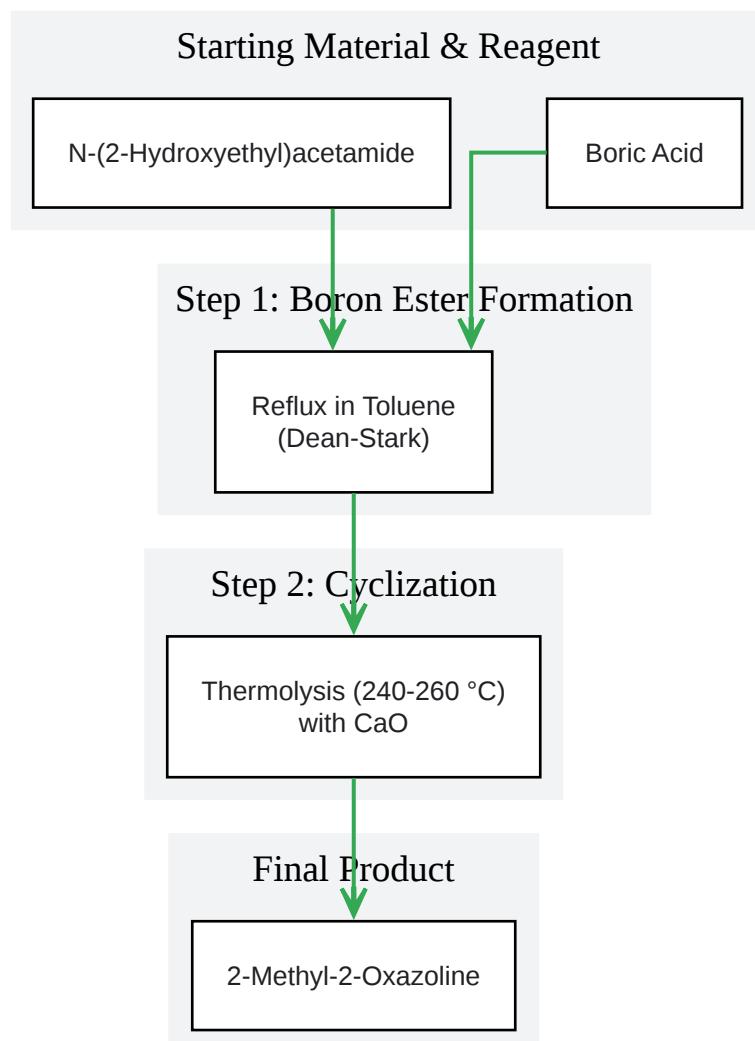
Experimental Protocol: One-Pot Synthesis of 2-Methyl-2-Oxazoline[\[4\]](#)

Reaction Scheme:

Materials:

- **N-(2-Hydroxyethyl)acetamide**
- Boric acid (H_3BO_3)

- Calcium oxide (CaO)
- Toluene


Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine **N-(2-Hydroxyethyl)acetamide** (3.0 equivalents) and boric acid (1.0 equivalent) in toluene.
- Heat the mixture to reflux to form the boron ester, continuously removing the water formed via the Dean-Stark trap (approximately 3-4 hours).
- After the formation of the boron ester is complete (as indicated by the cessation of water collection), add calcium oxide (CaO) as an acid scavenger.
- Increase the temperature to 240-260 °C to effect the thermolysis of the boron ester and the formation of the oxazoline.
- The 2-methyl-2-oxazoline product can be isolated by distillation from the reaction mixture.
- Purify the collected distillate by redistillation.

Characterization Data for 2-Methyl-2-Oxazoline:[4]

- ^1H NMR (CDCl_3 , 400 MHz): δ 4.21 (t, $J=9.6$ Hz, 2H, OCH_2), 3.79 (t, $J=9.6$ Hz, 2H, NCH_2), 1.96 (s, 3H, CH_3).

Experimental Workflow for 2-Oxazoline Synthesis

[Click to download full resolution via product page](#)

Caption: Workflow for the one-pot synthesis of 2-methyl-2-oxazoline.

Esterification of the Hydroxyl Group

The primary hydroxyl group of **N-(2-Hydroxyethyl)acetamide** can undergo esterification with various carboxylic acids or their derivatives to introduce new functionalities. This reaction is typically catalyzed by an acid.

Experimental Protocol: General Esterification Procedure

Reaction Scheme:

Materials:

- **N-(2-Hydroxyethyl)acetamide**
- Carboxylic acid (e.g., acrylic acid, methacrylic acid)
- Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
- Solvent (e.g., toluene)
- Polymerization inhibitor (if using unsaturated carboxylic acids)
- Sodium bicarbonate solution (for workup)
- Brine

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve **N-(2-Hydroxyethyl)acetamide** (1.0 equivalent) and the carboxylic acid (1.1 equivalents) in a suitable solvent like toluene.
- If applicable, add a polymerization inhibitor (e.g., hydroquinone).
- Add a catalytic amount of the acid catalyst (e.g., 0.05 equivalents of p-toluenesulfonic acid).
- Heat the mixture to reflux and remove the water azeotropically.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture and wash with a saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Applications in Drug Development and Materials Science

While direct incorporation of **N-(2-Hydroxyethyl)acetamide** into blockbuster drugs is not widely documented, its derivatives, particularly oxazolines, are prevalent in medicinal chemistry and drug delivery. The ability to introduce the **N-(2-Hydroxyethyl)acetamide** moiety provides a handle for further functionalization, improving solubility and pharmacokinetic properties of drug candidates.

In materials science, **N-(2-Hydroxyethyl)acetamide** and its derivatives are used in the synthesis of polymers. For instance, esterification with acrylic or methacrylic acid yields monomers that can be polymerized to produce hydrogels and other biocompatible materials.

Conclusion

N-(2-Hydroxyethyl)acetamide is a readily accessible and highly versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, providing access to important classes of compounds such as 2-oxazolines and functionalized esters. The experimental protocols and data presented in this guide demonstrate its utility and provide a solid foundation for its application in the research and development of new pharmaceuticals, agrochemicals, and advanced materials. The straightforward synthesis of **N-(2-Hydroxyethyl)acetamide**, coupled with its diverse reactivity, ensures its continued importance as a fundamental tool for synthetic chemists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acetamide, N-(2-hydroxyethyl)- [webbook.nist.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. web.itu.edu.tr [web.itu.edu.tr]
- To cite this document: BenchChem. [N-(2-Hydroxyethyl)acetamide: A Versatile Building Block in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093306#n-2-hydroxyethyl-acetamide-as-a-building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com